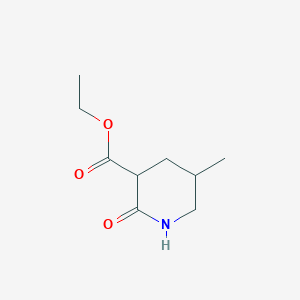

Ethyl 5-methyl-2-oxopiperidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-methyl-2-oxopiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-3-13-9(12)7-4-6(2)5-10-8(7)11/h6-7H,3-5H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTPYJOXYXVLKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CNC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201197795 | |

| Record name | 3-Piperidinecarboxylic acid, 5-methyl-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201197795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102943-16-8 | |

| Record name | 3-Piperidinecarboxylic acid, 5-methyl-2-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102943-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperidinecarboxylic acid, 5-methyl-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201197795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Ethyl Acetoacetate with Methylamine

The most widely documented method involves the reaction of ethyl acetoacetate with methylamine under controlled conditions. This process initiates with the formation of a Schiff base intermediate, followed by cyclization to yield the piperidine ring. The reaction is typically conducted in ethanol or methanol at reflux temperatures (70–80°C) for 6–12 hours. A key advantage of this approach is its scalability, with yields ranging from 65% to 78% depending on the purity of starting materials.

Reaction Mechanism :

-

Schiff base formation : Ethyl acetoacetate reacts with methylamine to generate an imine intermediate.

-

Cyclization : Intramolecular nucleophilic attack forms the six-membered piperidine ring.

-

Oxidation : The ketone group at position 2 is introduced via aerobic oxidation or using mild oxidizing agents like manganese dioxide.

Microwave-Assisted Synthesis

Recent advancements have employed microwave irradiation to accelerate the cyclocondensation step. By subjecting the reaction mixture to 100–150 W at 80–100°C for 30–60 minutes, the total synthesis time is reduced by 50% compared to conventional heating. This method enhances reaction efficiency, achieving yields up to 82% while minimizing side products such as over-oxidized derivatives.

Industrial-Scale Production

Large-Scale Reactor Configurations

Industrial protocols utilize continuous-flow reactors to optimize mass and heat transfer. Key parameters include:

-

Temperature : 75–85°C to balance reaction rate and byproduct formation.

-

Solvent System : Toluene/ethanol mixtures (3:1 v/v) to improve solubility and facilitate intermediate isolation.

-

Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance the cyclization kinetics, reducing reaction time to 4–6 hours.

Typical Workflow :

-

Feedstock Preparation : Ethyl acetoacetate and methylamine are premixed in a stoichiometric ratio (1:1.05).

-

Continuous Cyclization : The mixture is pumped through a heated reactor column packed with acidic alumina.

-

In-Line Purification : The crude product is passed through a series of scavenger resins to remove unreacted amines and acids.

Crystallization and Purification

Post-synthesis purification involves fractional crystallization from ethanol/water (7:3 v/v), yielding a purity >98%. For pharmaceutical-grade material, additional steps such as column chromatography (silica gel, hexane/ethyl acetate 4:1) are employed.

Alternative Synthetic Strategies

Reductive Amination Pathway

A less common but versatile approach involves reductive amination of 5-methyl-2-oxopiperidine-3-carboxylic acid with ethanol. The process uses sodium cyanoborohydride (NaBH3CN) in tetrahydrofuran (THF) at 0–5°C, achieving 70–75% yield. This method is particularly useful for introducing isotopic labels (e.g., deuterated ethyl groups) for tracer studies.

Enzymatic Esterification

Biocatalytic methods using lipases (e.g., Candida antarctica Lipase B) have been explored for enantioselective synthesis. The enzyme catalyzes the transesterification of mthis compound with ethanol in ionic liquids, yielding the ethyl ester with 90–95% enantiomeric excess. However, this method remains limited to small-scale applications due to enzyme cost and stability issues.

Reaction Optimization and Critical Parameters

Solvent Effects

Solvent polarity significantly impacts reaction kinetics and product distribution:

| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |

|---|---|---|---|

| Ethanol | 24.3 | 78 | 12 |

| Toluene | 2.4 | 65 | 8 |

| THF | 7.5 | 72 | 10 |

| Ionic Liquid | 15–20 | 85 | 5 |

Polar aprotic solvents like dimethylformamide (DMF) are avoided due to side reactions with the ketone group.

Temperature and Time Profiling

Optimal conditions balance reaction completion and decomposition risks:

-

Cyclization : 80°C for 8 hours (conventional) vs. 100°C for 1 hour (microwave).

-

Esterification : 0–5°C for 2 hours prevents racemization in enantioselective routes.

Quality Control and Analytical Validation

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methyl-2-oxopiperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-methyl-2-oxopiperidine-3-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to act as a precursor for compounds that exhibit significant biological activity:

- Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit various enzymes, including kinases involved in cancer progression. For example, studies have shown that related compounds exhibit IC50 values ranging from 8.6 nM to 81 nM against c-Met kinase, which is crucial for tumor growth.

- Anticancer Activity : Preliminary studies suggest that this compound may display cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent.

Agrochemicals

The compound has potential applications in the development of agrochemicals. Its ability to interact with specific biological pathways makes it a candidate for creating pesticides or herbicides that target particular enzymes or receptors in pests or plants.

Synthetic Chemistry

In synthetic chemistry, this compound is utilized as an intermediate for the production of complex organic molecules. This includes:

- Synthesis of Piperidine Derivatives : The compound can be transformed through various chemical reactions, such as oxidation and reduction, to yield different piperidine derivatives with diverse functional groups.

Structure-Activity Relationship Studies

The unique structural characteristics of this compound allow researchers to conduct structure-activity relationship (SAR) studies. These studies help in understanding how modifications to its structure can influence biological activity and pharmacological properties.

Case Study 1: Inhibition of c-Met Kinase

A study focused on the inhibition of c-Met kinase by derivatives of piperidinones demonstrated that compounds similar to this compound could significantly inhibit kinase activity, thus affecting cancer cell proliferation. The findings indicate the potential for developing targeted therapies based on this compound's structure.

Case Study 2: Anticancer Activity Assessment

Research assessing the anticancer properties of related compounds revealed promising results regarding their cytotoxic effects on various cancer cell lines. These studies suggest that further exploration into this compound could yield effective anticancer agents.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-2-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 5-methyl-2-oxopiperidine-3-carboxylate with three analogs based on functional groups, bioactivity, and synthetic utility.

Ethyl 1-methylpiperidine-2-carboxylate (Mepivacaine Precursor)

- Structure : Features a piperidine ring with a methyl group at position 1 and an ethyl ester at position 2.

- Bioactivity : Serves as a precursor to Mepivacaine, a local anesthetic. The absence of a ketone group (compared to the target compound) reduces electrophilicity, enhancing stability for clinical use .

- Synthetic Utility : Widely used in pharmaceutical synthesis due to its straightforward esterification and alkylation pathways.

Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate

- Structure: A pyridine derivative with cyano, thioxo, and methyl substituents.

- Key Difference : The pyridine core (vs. piperidine in the target compound) alters ring aromaticity and hydrogen-bonding capacity, impacting solubility and reactivity .

Ethyl 3-phenylisoxazole-4-carboxylate (Oxacillin Intermediate)

- Structure : An isoxazole ring fused with a phenyl group and ethyl ester.

- Bioactivity : Intermediate in Oxacillin synthesis, a β-lactam antibiotic. The isoxazole ring enhances resistance to β-lactamase enzymes, unlike the piperidine-based target compound .

- Thermodynamic Stability : Isoxazole’s aromaticity provides greater stability compared to the partially saturated piperidine ring in this compound.

Comparative Data Table

Research Findings and Limitations

- Structural Insights : The ketone at position 2 in this compound may render it more reactive than Mepivacaine precursors, but less stable than aromatic isoxazoles .

Biological Activity

Ethyl 5-methyl-2-oxopiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a ketone and an ester functional group, which contributes to its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 173.22 g/mol.

The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. It can act as both a nucleophile and an electrophile, facilitating various biochemical reactions. The compound's mechanism involves the formation of covalent bonds with target molecules, altering their structure and function, which can lead to therapeutic effects or modulation of biological pathways.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties. It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development aimed at diseases such as cancer and metabolic disorders .

Anticancer Activity

Several studies have highlighted the anticancer properties of related compounds within the oxopiperidine family. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. The structure-activity relationship (SAR) suggests that modifications to the piperidine ring can enhance anticancer efficacy .

Table 1: Anticancer Activity of Oxopiperidine Derivatives

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | A549 | TBD | Potential enzyme inhibitor |

| 5-Methyl-2-oxopiperidine-3-carboxylic acid | A549 | 10 | Significant cytotoxicity observed |

| Compound X (related) | HCT116 | 12 | Enhanced activity with methyl substitution |

Case Studies

- Study on P-glycoprotein Interaction : A study investigated the interaction of this compound with P-glycoprotein (P-gp), a critical protein in drug resistance. The compound demonstrated selective inhibition of P-gp ATPase activity, suggesting its potential role in overcoming multidrug resistance in cancer therapies .

- Molecular Docking Studies : Molecular docking simulations have indicated that this compound can effectively bind to active sites of various enzymes, supporting its role as a potential drug candidate. These studies provide insights into the binding affinities and interaction patterns that are crucial for therapeutic efficacy .

Q & A

Q. Table 1: Key Characterization Data

| Technique | Expected Observations | Reference |

|---|---|---|

| ¹³C NMR | δ ~165 ppm (lactam C=O), ~170 ppm (ester C=O) | |

| X-ray Diffraction | Bond length: C=O ~1.21 Å; N–C ~1.47 Å |

Advanced Research Questions

How do hydrogen-bonding patterns influence the crystal packing of this compound?

Graph set analysis (as defined by Etter and Bernstein) can classify hydrogen bonds into motifs like D₁¹ (single donor-acceptor) or C₂² (cyclic dimers). For example, the lactam N–H may form a D₁¹ interaction with the carbonyl oxygen of a neighboring molecule, stabilizing layered packing . Computational tools (e.g., Mercury) map these interactions using crystallographic data .

What computational methods resolve contradictions between experimental and theoretical puckering parameters?

Cremer-Pople puckering coordinates (𝑄, θ, φ) quantify nonplanar ring conformations. Discrepancies arise when DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) differ from X-ray data due to crystal packing forces. Mitigation strategies include:

Q. Table 2: Puckering Parameters for 6-Membered Rings

| Parameter | Definition | Typical Range |

|---|---|---|

| 𝑄 | Total puckering amplitude | 0.3–0.6 Å |

| θ | Out-of-plane bending angle | 0–180° |

| φ | Pseudorotation phase angle | 0–360° |

How can researchers address conflicting reactivity data in derivatization studies?

Contradictions in nucleophilic substitution (e.g., ester hydrolysis vs. lactam ring opening) often stem from solvent polarity or catalyst effects. Methodological solutions:

- Kinetic Studies : Monitor reaction progress via HPLC under varying conditions (e.g., aqueous vs. anhydrous).

- Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways .

What advanced crystallographic techniques refine high-resolution structural models?

- Multipole Refinement : Accounts for electron density deformation (e.g., using XD2006 ).

- Twinned Data Refinement : SHELXL’s TWIN command resolves overlapping reflections in twinned crystals .

Methodological Guidelines

- Synthetic Design : Prioritize anhydrous conditions to prevent ester hydrolysis.

- Data Validation : Cross-validate crystallographic data with spectroscopic results to avoid overinterpretation .

- Ethical Compliance : Adhere to non-medical use guidelines; this compound is not FDA-approved for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.